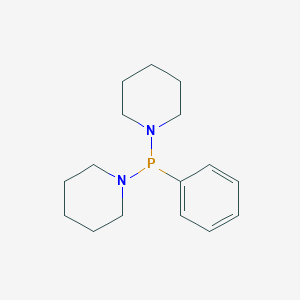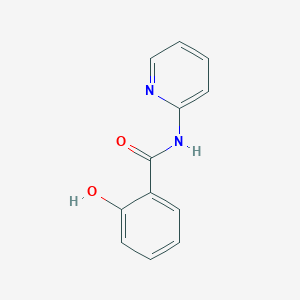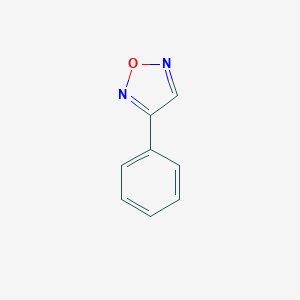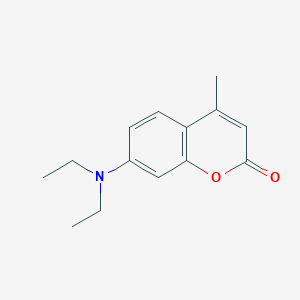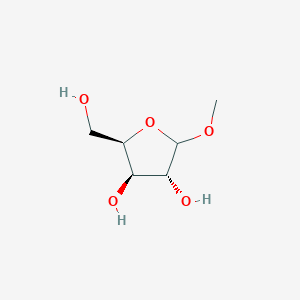
Methyl-D-xylofuranoside
Descripción general
Descripción
Methyl-D-xylofuranoside is a chemical compound with the molecular formula C6H12O5 . It has an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . It is also known by other names such as Methyl α-D-xylofuranoside, Methyl-α-D-xylofuranosid, and α-D-Xylofuranoside de méthyle .
Synthesis Analysis
The synthesis of Methyl-D-xylofuranoside and similar compounds has been a subject of research. General routes for the preparation of β-xylopyranosides, which are closely related to xylofuranosides, have been studied . These routes involve chemical and enzymatic pathways .Molecular Structure Analysis
Methyl-D-xylofuranoside has a complex molecular structure. It contains a total of 23 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
Methyl-D-xylofuranoside has a molecular weight of 164.16 . The predicted boiling point is 348.7±42.0 °C, and the predicted density is 1.40±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Methyl-D-xylofuranoside derivatives, such as methyl 5-deoxy-α-D-xylofuranoside and methyl 5-deoxy-β-D-xylofuranoside, have been synthesized and analyzed for their structural properties using NMR and mass spectrometry (Moravcova et al., 1997).
Glycosidation Studies : Research on the glycosidation of sugars like D-xylose with methyl-D-xylofuranosides has contributed to understanding the kinetics and mechanisms of sugar reactions (Bishop & Cooper, 1962).
Neighboring-Group Participation in Reactions : Studies have investigated the acid-catalyzed cleavage of methyl-D-xylofuranoside derivatives, revealing insights into the role of acyloxy neighboring groups in these reactions (Hollenberg, Watanabe & Fox, 1975).
Preparation of Anhydrofuranosides : The Mitsunobu reaction has been used for the preparation of various anhydrofuranosides from methyl-D-xylofuranoside derivatives, aiding in the synthesis of complex sugar structures (Schulze, Voss & Adiwidjaja, 2005).
Identification by Mass Spectrometry : Methyl O-methyl-D-xylofuranosides have been studied using electron-impact mass spectrometry, providing methods for identifying such compounds without prior derivatization (Kováčik & Kováč, 1972).
Kinetics of Methylation : The kinetics of methylation of methyl-D-xylofuranosides and their derivatives have been studied to understand the regioselectivity and reaction rates of these processes (Oščendová & Moravcova, 2004).
Regioselective Preparations for Synthetic Precursors : The preparation of specific methyl-D-xylofuranoside derivatives has been optimized for use as synthetic precursors in the creation of modified xylofuranosides and xylonucleosides (Gudiño, Iribarren & Iglesias, 2012).
Enzymic Hydrolysis Studies : The enzymatic hydrolysis of methyl-D-xylofuranoside derivatives has been analyzed, contributing to the understanding of enzyme-substrate interactions and kinetics (Moravcova, Vanclova, Čapková, Kefurt & Stanek, 1997).
Safety And Hazards
In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Methyl-D-xylofuranoside . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .
Propiedades
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-IANNHFEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-D-xylofuranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




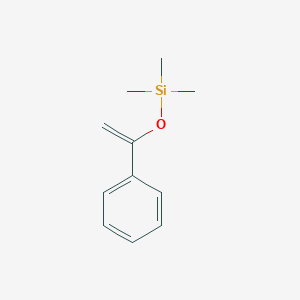
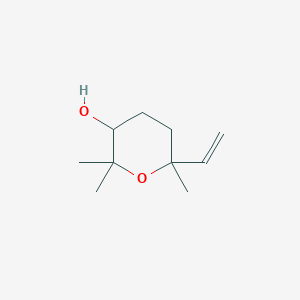
![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

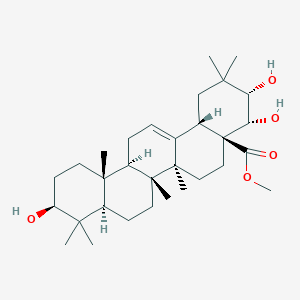
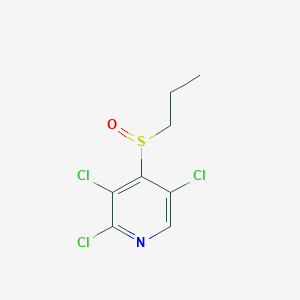
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
